molecular formula C12H12N2O2 B13295779 5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid

5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13295779
M. Wt: 216.24 g/mol
InChI Key: LEMHKXXBRQWIJI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 3,5-dimethylphenyl substituent at the 5-position of the pyrazole ring and a carboxylic acid group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antiviral, herbicidal, and enzyme inhibitory activities . The 3,5-dimethylphenyl group is a common substituent in bioactive molecules due to its balanced lipophilicity and steric profile, which enhances membrane permeability and target binding . This compound’s carboxylic acid moiety contributes to its polarity, influencing solubility and interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

LEMHKXXBRQWIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC(=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Principle : Reacting 1,3-dicarbonyl compounds with substituted hydrazines forms the pyrazole ring. For example, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate reacts with hydrazine derivatives to yield the target compound.
Procedure :

  • Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 eq) is treated with hydrazine hydrate (1.2 eq) in ethanol under reflux for 6–8 hours.
  • Acidic work-up (HCl, pH 2–3) precipitates the product.
    Yield : 65–72%.
Parameter Value Source
Reaction time 6–8 hours
Solvent Ethanol
Temperature Reflux (78°C)
Purification Acid precipitation

Advantages : High regioselectivity and scalability.
Limitations : Requires pre-synthesis of the 1,3-dicarbonyl precursor.

Oxidative Aromatization of Pyrazolines

Principle : Pyrazoline intermediates (from chalcone-hydrazine cycloaddition) undergo oxidation to form pyrazoles.
Procedure :

  • Chalcone derivative (1.0 eq) reacts with 3,5-dimethylphenylhydrazine (1.1 eq) in acetic acid at 80°C for 12 hours.
  • Oxidation with MnO₂ or DDQ in dichloromethane yields the aromatic pyrazole.
    Yield : 58–64%.
Parameter Value Source
Oxidizing agent MnO₂ or DDQ
Solvent Dichloromethane
Reaction time 3–5 hours (oxidation)

Advantages : Tolerates electron-rich aryl groups.
Limitations : Multi-step process with moderate yields.

Hydrolysis of Pyrazole-3-Carboxylate Esters

Principle : Saponification of ester precursors introduces the carboxylic acid group.
Procedure :

  • Ethyl 5-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxylate (1.0 eq) is hydrolyzed with NaOH (2.0 eq) in aqueous THF at 60°C for 4 hours.
  • Acidification (HCl) precipitates the carboxylic acid.
    Yield : 85–90%.
Parameter Value Source
Base NaOH
Solvent THF/Water (3:1)
Temperature 60°C

Advantages : High-yielding, industrially scalable.
Limitations : Requires ester precursor synthesis.

Palladium-Catalyzed Coupling Reactions

Principle : Suzuki-Miyaura coupling introduces the 3,5-dimethylphenyl group to a pre-formed pyrazole core.
Procedure :

  • 5-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) reacts with 3,5-dimethylphenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DMF/H₂O at 100°C.
    Yield : 70–75%.
Parameter Value Source
Catalyst Pd(PPh₃)₄
Solvent DMF/H₂O (4:1)
Temperature 100°C

Advantages : Modular approach for varying substituents.
Limitations : Sensitivity to oxygen and moisture.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Environmental Impact
Cyclocondensation 65–72 High Moderate Low (ethanol solvent)
Oxidative aromatization 58–64 Moderate High (DDQ cost) Moderate (DDQ waste)
Ester hydrolysis 85–90 High High Low (aqueous base)
Suzuki coupling 70–75 Low High (Pd cost) Moderate (DMF use)

Key Challenges and Optimizations

  • Regioselectivity : Cyclocondensation methods often yield mixtures; microwave-assisted reactions improve selectivity.
  • Purification : Chromatography is avoided in industrial settings via acid-base extraction.
  • Solvent Choice : Water-THF mixtures reduce environmental impact compared to DMF.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Pyrazole and Isoxazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight References
5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid Pyrazole 3,5-dimethylphenyl (C₅) Carboxylic acid (C₃) C₁₂H₁₂N₂O₂ 216.24
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic acid Isoxazole 3,5-dimethylphenyl (C₅) Carboxylic acid (C₃) C₁₂H₁₁NO₃ 217.22
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid Pyrazole 4-nitrophenyl (C₅) Carboxylic acid (C₃) C₁₀H₇N₃O₄ 233.18
1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Dihydro-pyrazole 3,5-dimethylphenyl (N₁) Ethoxycarbonyl (C₃), Carboxylic acid (C₅) C₁₅H₁₈N₂O₄ 290.32

Key Observations :

  • Ring Structure : Replacement of pyrazole with isoxazole (as in ) introduces an oxygen atom, altering electronic distribution and hydrogen-bonding capacity .
  • Substituent Effects : The 3,5-dimethylphenyl group (electron-donating) enhances lipophilicity compared to electron-withdrawing groups like nitro (e.g., 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid), which may improve membrane permeability but reduce electrophilic reactivity .

Pharmacological and Functional Comparisons

Key Observations :

  • Antiviral Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit superior anti-HIV activity compared to methyl-substituted analogs, highlighting the role of electronic effects in target engagement .
  • Scaffold Flexibility : Isoxazole analogs () and dihydro-pyrazoles () remain underexplored pharmacologically but offer structural diversity for optimizing selectivity and pharmacokinetics .

Biological Activity

5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds followed by carboxylation. The method may vary slightly depending on the desired substituents and the specific synthetic route employed.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, compounds similar to this pyrazole demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro studies indicate that pyrazole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for applications in preventing oxidative damage associated with various diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Studies report that certain pyrazole derivatives exhibit substantial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against E. coli and S. aureus

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural features. The presence of electron-donating groups (like methyl) on the aromatic ring enhances the compound's interaction with biological targets, improving its efficacy as an anti-inflammatory or antimicrobial agent. For instance, modifications at the para position have been shown to increase COX-2 selectivity significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. For example, describes a procedure using 5-(3,5-dimethylphenyl)isoxazole-3-carboxylic acid as a precursor, with a reaction time of 16 hours under basic conditions yielding 89% product. Key factors include temperature control (room temperature vs. reflux), solvent choice (e.g., THF or DMF), and stoichiometric ratios of reagents. Yields often drop with steric hindrance from the 3,5-dimethylphenyl group, requiring excess reagents or catalytic additives .
Synthetic Route Yield (%)Reaction TimeKey ConditionsReference
Cyclocondensation of β-keto ester72–8912–24 hTHF, room temperature
Isoxazole ring functionalization57–895–16 hDMF, catalytic acid

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. and provide NMR data (e.g., δ 2.40 ppm for methyl groups on the phenyl ring, δ 7.14–7.68 ppm for aromatic protons) and HRMS (m/z 200.1077 for fragment ions). X-ray crystallography is less common due to challenges in crystallizing the polar carboxylic acid group. FT-IR confirms the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid group) or impurity profiles. For instance, notes that Sigma-Aldrich does not validate purity for early-discovery compounds, which may lead to false activity signals. Researchers should:

  • Validate compound purity via HPLC (>95%) before assays.
  • Control buffer pH to stabilize the deprotonated carboxylate form, which enhances target binding.
  • Use orthogonal assays (e.g., SPR and enzymatic inhibition) to confirm activity .

Q. How does the 3,5-dimethylphenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer : The 3,5-dimethylphenyl group enhances hydrophobic interactions with enzyme binding pockets. –22 show that derivatives with this group exhibit improved IC₅₀ values (e.g., 2-Bromophenyl isoxazole-3-carboxylate in inhibits pyrophosphatase at 0.8 µM). Methyl groups reduce rotational freedom, stabilizing ligand-receptor complexes. SAR studies suggest that electron-withdrawing groups on the phenyl ring (e.g., halogens) further enhance potency but may reduce solubility .
Derivative Target EnzymeIC₅₀ (µM)Key SAR InsightReference
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylateMembrane-bound pyrophosphatase0.8Hydrophobic interactions dominate
5-(4-Fluorophenyl) analogSame enzyme1.2Reduced solubility offsets potency gains

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (rats/mice) are standard for assessing absorption, distribution, and excretion. highlights pyrazole derivatives with logP values ~2.5 (calculated), indicating moderate blood-brain barrier penetration. Microsomal stability assays (using liver S9 fractions) predict metabolic clearance. Dosing regimens should account for rapid renal excretion due to the carboxylic acid group, necessitating sustained-release formulations or prodrug strategies (e.g., esterification) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 194.7°C vs. 222–224°C)?

  • Methodological Answer : Variations arise from polymorphism or residual solvents. cites a melting point of 194.7°C for a related pyridine-substituted analog, while reports 222–224°C for the chloro-methylphenyl variant. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Use thermogravimetric analysis (TGA) to detect solvent residues (e.g., DMF or THF) that depress melting points .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : and classify similar pyrazole derivatives as irritants (Skin Irrit. Category 2). Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must follow licensed protocols due to potential ecotoxicity (WGK 3 in ). Stability studies indicate storage at –20°C under nitrogen to prevent oxidation of the pyrazole ring .

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